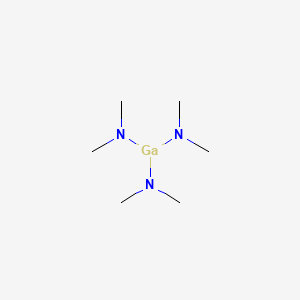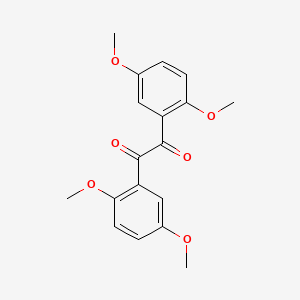
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione: is an organic compound with the molecular formula C18H18O6. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups on each phenyl ring, which can influence its reactivity and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of 2,5-dimethoxybenzaldehyde using an oxidizing agent such as copper(II) acetate in the presence of a base . The reaction conditions often include:
Reagents: 2,5-dimethoxybenzaldehyde, copper(II) acetate, base (e.g., pyridine)
Solvent: Acetic acid
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state products.
Reduction: Reduction of the dione can yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity. This mechanism is particularly relevant in its role as an inhibitor of carboxylesterases .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with different substitution pattern on the phenyl rings.
1,2-Bis(2,3-dimethylphenyl)ethane-1,2-dione: Contains methyl groups instead of methoxy groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Methoxy groups are positioned differently on the phenyl rings.
Uniqueness
1,2-Bis(2,5-dimethoxyphenyl)ethane-1,2-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can enhance its selectivity and potency as an inhibitor of specific enzymes .
Propiedades
Número CAS |
10365-13-6 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1,2-bis(2,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-11-5-7-15(23-3)13(9-11)17(19)18(20)14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3 |
Clave InChI |
PJBGTPFHHHKNCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)C(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
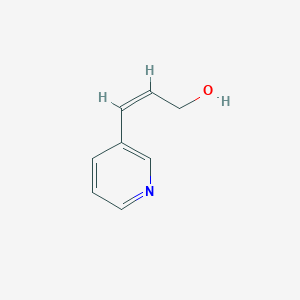
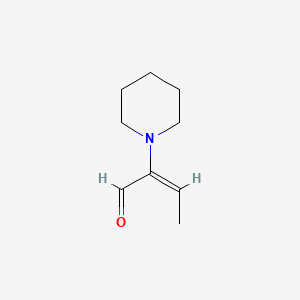
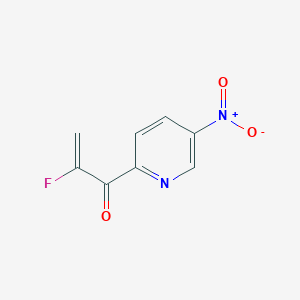
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

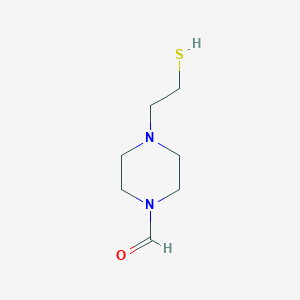
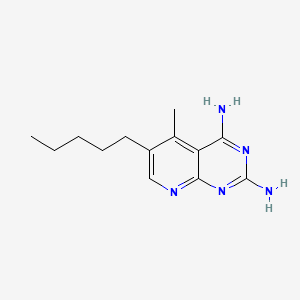
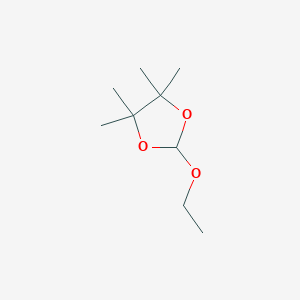
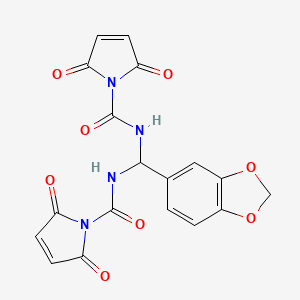
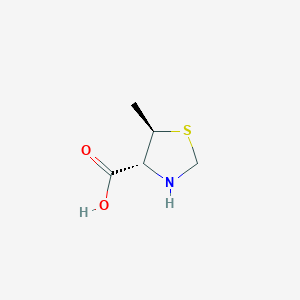
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
